molecular formula C9H15NO B2932707 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile CAS No. 2113442-43-4

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile

Cat. No. B2932707
CAS RN: 2113442-43-4
M. Wt: 153.225
InChI Key: SWHUUCDBRREREK-UHFFFAOYSA-N
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Description

“2-[1-(Methoxymethyl)cyclopentyl]acetonitrile” is a chemical compound with the CAS Number: 2113442-43-4 . It has a molecular weight of 153.22 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(1-(methoxymethyl)cyclopentyl)acetonitrile . The InChI code is 1S/C9H15NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-6,8H2,1H3 . This indicates that the compound has a cyclopentyl ring with a methoxymethyl group attached to one carbon, and an acetonitrile group attached to another carbon.


Physical And Chemical Properties Analysis

“2-[1-(Methoxymethyl)cyclopentyl]acetonitrile” is a liquid at room temperature . It has a molecular weight of 153.22 .

Scientific Research Applications

Environmental Contaminants and Analytical Methods

A review by Lange, Scheurer, and Brauch (2012) discusses the trace analytical methods for detecting artificial sweeteners in environmental samples, highlighting the importance of understanding chemical behaviors in aqueous environments. This context of environmental monitoring and analysis could be relevant for studying compounds like 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile, especially regarding their stability and degradation products in water sources (Lange et al., 2012).

Melatonin and Antioxidant Effects

Nabavi et al. (2019) provide an extensive review of melatonin's anti-inflammatory and antioxidant activities. Melatonin, known for its role in sleep and circadian rhythms, also has significant implications in reducing inflammation and oxidative stress. The mechanisms and pathways through which melatonin exerts these effects could offer insight into the antioxidant potential of structurally complex compounds, including 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile (Nabavi et al., 2019).

Hydrophilic Interaction Chromatography

Jandera (2011) reviews the advancements in hydrophilic interaction chromatography (HILIC), emphasizing its utility for separating polar, acidic, or basic samples. The detailed examination of stationary and mobile phases in HILIC could be particularly relevant for analyzing the behavior and properties of polar compounds like 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile in various solvents (Jandera, 2011).

Organic Solvent Effects on pH and pKₐ

Subirats, Rosés, and Bosch (2007) explore how the composition of organic solvents affects the pH of buffered HPLC mobile phases and the pKₐ of analytes. Understanding the interaction between solvents and compounds during chromatography can provide insights into the behavior of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile, especially regarding its ionization and retention properties in mixed solvent systems (Subirats et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[1-(methoxymethyl)cyclopentyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHUUCDBRREREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile

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